Cas no 220459-53-0 (1-Methyl-4-(3-trifluoromethyl-pyridin-2-yl)-piperazine)

1-Methyl-4-(3-trifluoromethyl-pyridin-2-yl)-piperazine is a heterocyclic compound featuring a piperazine core substituted with a methyl group and a 3-trifluoromethyl-pyridin-2-yl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine ring contributes to binding affinity in bioactive molecules. Its well-defined reactivity allows for selective functionalization, facilitating the development of novel drug candidates or crop protection agents. The compound is typically supplied with high purity, ensuring consistent performance in research and industrial applications. Proper handling under inert conditions is recommended due to potential sensitivity to moisture or air.
1-Methyl-4-(3-trifluoromethyl-pyridin-2-yl)-piperazine structure
220459-53-0 structure
Product Name:1-Methyl-4-(3-trifluoromethyl-pyridin-2-yl)-piperazine
CAS No:220459-53-0
MF:C11H14F3N3
MW:245.24417257309
MDL:MFCD22573504
CID:1109224
PubChem ID:15896761
Update Time:2025-11-02

1-Methyl-4-(3-trifluoromethyl-pyridin-2-yl)-piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-4-[3-(trifluoromethyl)-2-pyridinyl]-Piperazine
    • 1-METHYL-4-[3-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE
    • MFCD22573504
    • 1-Methyl-4-(3-trifluoromethyl-pyridin-2-yl)-piperazine
    • 1-Methyl-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine
    • 220459-53-0
    • AS-5713
    • AKOS008631948
    • HOYSODSNWMPVMO-UHFFFAOYSA-N
    • SCHEMBL1375425
    • MDL: MFCD22573504
    • Inchi: 1S/C11H14F3N3/c1-16-5-7-17(8-6-16)10-9(11(12,13)14)3-2-4-15-10/h2-4H,5-8H2,1H3
    • InChI Key: HOYSODSNWMPVMO-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CN=C1N1CCN(C)CC1)(F)F

Computed Properties

  • Exact Mass: 245.11398195g/mol
  • Monoisotopic Mass: 245.11398195g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 19.4Ų

1-Methyl-4-(3-trifluoromethyl-pyridin-2-yl)-piperazine Pricemore >>

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1-Methyl-4-(3-trifluoromethyl-pyridin-2-yl)-piperazine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:220459-53-0)1-Methyl-4-(3-trifluoromethyl-pyridin-2-yl)-piperazine
Order Number:A1142986
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:56
Price ($):188.0
Email:sales@amadischem.com

Additional information on 1-Methyl-4-(3-trifluoromethyl-pyridin-2-yl)-piperazine

Comprehensive Guide to 1-Methyl-4-(3-trifluoromethyl-pyridin-2-yl)-piperazine (CAS No. 220459-53-0): Properties, Applications, and Market Insights

1-Methyl-4-(3-trifluoromethyl-pyridin-2-yl)-piperazine (CAS No. 220459-53-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, often referred to as 1-Methyl-4-(3-CF3-pyridin-2-yl)piperazine, features a unique molecular structure combining a piperazine ring with a trifluoromethyl-substituted pyridine moiety. Its chemical properties and versatile applications make it a valuable intermediate in modern synthetic chemistry.

The molecular formula of this compound is C11H14F3N3, with a molecular weight of 245.25 g/mol. The presence of the trifluoromethyl group (-CF3) enhances its lipophilicity, which is crucial for improving bioavailability in drug design. Researchers frequently explore 1-Methyl-4-(3-trifluoromethyl-pyridin-2-yl)-piperazine for its potential in developing central nervous system (CNS) therapeutics, given its ability to cross the blood-brain barrier.

In recent years, the demand for fluorinated compounds like CAS 220459-53-0 has surged due to their applications in pharmaceutical intermediates and agrochemical formulations. The compound's stability under various conditions makes it suitable for high-throughput synthesis and scale-up processes. Additionally, its piperazine derivative nature aligns with current trends in drug discovery, particularly for targeting G-protein-coupled receptors (GPCRs).

From an industrial perspective, 1-Methyl-4-(3-trifluoromethyl-pyridin-2-yl)-piperazine is synthesized through multi-step organic reactions, often involving Pd-catalyzed cross-coupling or nucleophilic substitution. Its purification methods typically include column chromatography or recrystallization to achieve high purity levels (>98%), which is critical for research-grade applications. The compound's solubility profile (soluble in organic solvents like DMSO and methanol) further enhances its utility in laboratory settings.

The global market for piperazine-based compounds is projected to grow at a CAGR of 5.8% from 2023 to 2030, driven by increasing R&D investments in neurological disorders and infectious disease treatments. 1-Methyl-4-(3-trifluoromethyl-pyridin-2-yl)-piperazine is particularly relevant in this context, as it serves as a precursor for kinase inhibitors and antiviral agents. Recent studies have also explored its role in cancer immunotherapy, aligning with the booming interest in oncology research.

For researchers seeking CAS 220459-53-0 suppliers, it's essential to verify certificates of analysis (CoA) and HPLC purity data. The compound is typically available in milligram to kilogram quantities from specialized chemical manufacturers. Storage recommendations include keeping it in a cool, dry place (2-8°C) under inert atmosphere to maintain stability. Proper material safety data sheets (MSDS) should always be consulted before handling.

Emerging applications of 1-Methyl-4-(3-trifluoromethyl-pyridin-2-yl)-piperazine extend to PET radiopharmaceuticals, where its structure allows for fluorine-18 labeling – a cutting-edge technique in diagnostic imaging. This positions the compound at the forefront of precision medicine innovations. Furthermore, its metabolic stability makes it attractive for developing long-acting formulations, addressing current challenges in patient compliance.

Quality control for 220459-53-0 involves advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC-UV to confirm identity and purity. The compound's chromatographic behavior (typically eluting at 6-8 minutes in reverse-phase HPLC) serves as a key identifier. Researchers should note its characteristic UV absorption maxima around 260 nm, which aids in quantitative analysis during reaction monitoring.

In conclusion, 1-Methyl-4-(3-trifluoromethyl-pyridin-2-yl)-piperazine represents a sophisticated chemical building block with expanding applications across life sciences. Its combination of structural features and physicochemical properties continues to inspire novel research directions, particularly in medicinal chemistry and molecular imaging. As synthetic methodologies advance, we anticipate broader adoption of this compound in both academic research and industrial drug development pipelines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:220459-53-0)1-Methyl-4-(3-trifluoromethyl-pyridin-2-yl)-piperazine
A1142986
Purity:99%
Quantity:1g
Price ($):188.0
Email